molecular formula C15H10ClNO4 B371325 1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime CAS No. 111172-19-1

1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime

Cat. No.: B371325
CAS No.: 111172-19-1
M. Wt: 303.69g/mol
InChI Key: PYCYLQDXUHQSEH-CAOOACKPSA-N
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Description

1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring fused with a carbaldehyde group and an oxime functional group attached to a 2-chlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

    Reduction: The oxime group can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime is unique due to the presence of the 2-chlorobenzoyl group, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

[(E)-1,3-benzodioxol-5-ylmethylideneamino] 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO4/c16-12-4-2-1-3-11(12)15(18)21-17-8-10-5-6-13-14(7-10)20-9-19-13/h1-8H,9H2/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCYLQDXUHQSEH-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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